REACTION_CXSMILES
|
[F:1][C:2]1[C:10]([F:11])=[C:9](C(O)=O)[C:8]([F:15])=[C:7]([F:16])[C:3]=1[C:4]([OH:6])=[O:5]>O>[F:1][C:2]1[C:10]([F:11])=[CH:9][C:8]([F:15])=[C:7]([F:16])[C:3]=1[C:4]([OH:6])=[O:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)O)C(=C(C(=C1F)C(=O)O)F)F
|
Name
|
|
Quantity
|
300 g
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
130 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After cooling to 20° C.
|
Type
|
FILTRATION
|
Details
|
the suspension then present was filtered
|
Type
|
WASH
|
Details
|
washed with 60 g of water
|
Type
|
CUSTOM
|
Details
|
the white solid was dried
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=C(C=C1F)F)F
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |